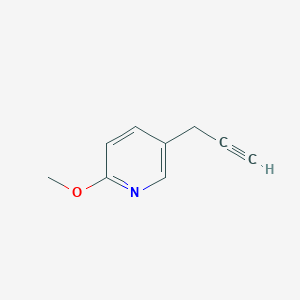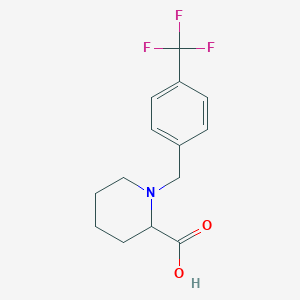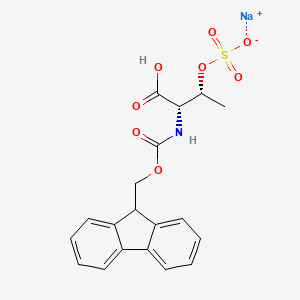
Fmoc-Thr(SO3Na)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Thr(SO3Na)-OH: is a modified amino acid derivative where the threonine residue is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is sulfonated to form a sodium sulfonate ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(SO3Na)-OH typically involves the protection of the amino group of threonine with the Fmoc group, followed by the sulfonation of the hydroxyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The sulfonation is achieved using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated SPPS techniques where the Fmoc-protected amino acid is coupled to a resin, followed by sequential addition of other amino acids to build the desired peptide chain .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Thr(SO3Na)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Sulfonation: Introduction of the sulfonate group using sulfonating agents.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Sulfonation: Chlorosulfonic acid or sulfur trioxide-pyridine complex.
Major Products:
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Sulfonation: Sodium sulfonate ester.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Thr(SO3Na)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It serves as a building block for the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, including those with antimicrobial, antiviral, and anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .
Mecanismo De Acción
The mechanism of action of Fmoc-Thr(SO3Na)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The sulfonate group enhances the solubility and stability of the peptide, making it suitable for various biological and industrial applications .
Comparación Con Compuestos Similares
Fmoc-Ser(SO3Na)-OH: Similar to Fmoc-Thr(SO3Na)-OH but with serine instead of threonine.
Fmoc-Tyr(SO3Na)-OH: Contains tyrosine with a sulfonate group.
Fmoc-Cys(SO3Na)-OH: Cysteine derivative with a sulfonate group.
Uniqueness: this compound is unique due to the presence of the threonine residue, which provides additional hydroxyl functionality compared to serine. This hydroxyl group can participate in hydrogen bonding and other interactions, making this compound a versatile building block in peptide synthesis .
Propiedades
Fórmula molecular |
C19H18NNaO8S |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate |
InChI |
InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1 |
Clave InChI |
DUUMOTOMYSLKCC-NRNQBQMASA-M |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


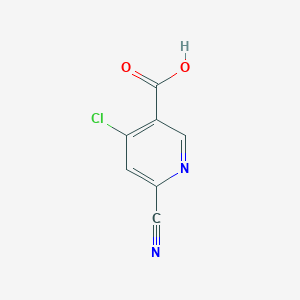
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
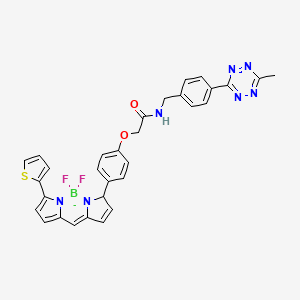
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
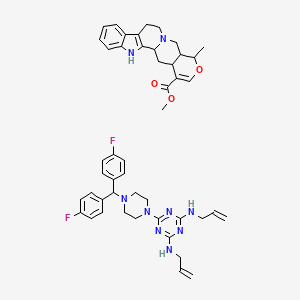

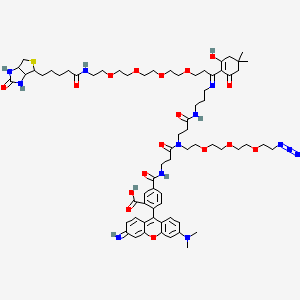
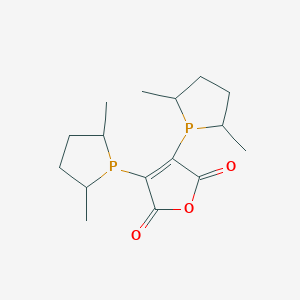
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![1,6,6,10a,12a-Pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol](/img/structure/B12282719.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)
